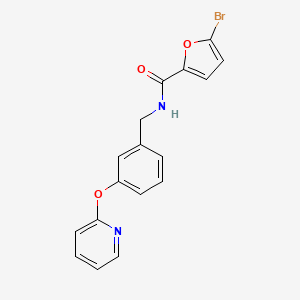

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple functional groups and a heterocyclic furan ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, molecular structure, and potential biological activities. These insights can be extrapolated to hypothesize about the properties and activities of the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved with excellent yields using triethylamine and further functionalized via Suzuki-Miyaura cross-coupling . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which can influence the overall geometry and electronic distribution of the molecule. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings are inclined to each other, which could affect the molecule's interaction with biological targets . The specific angles and bond lengths in "this compound" would need to be determined through X-ray crystallography or computational methods to fully understand its molecular structure.

Chemical Reactions Analysis

The reactivity of furan carboxamide derivatives can be influenced by the substituents on the furan ring and the nature of the amide linkage. The presence of a bromo substituent, as in the title compound, suggests potential for further chemical modifications through palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of various N-(4-bromophenyl)furan-2-carboxamide analogues . The pyridin-2-yloxy group could also participate in chemical reactions, potentially affecting the compound's reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the crystal structure and thermal decomposition of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes have been thoroughly investigated, providing insights into the stability and behavior of these compounds under various conditions . Similar studies would be required to ascertain the properties of "this compound."

Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Agents

Research on compounds structurally related to "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" includes the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases caused by these pathogens (Ismail et al., 2004).

Synthesis and Crystal Structure

Another study focused on the synthesis, spectroscopic characterization, and crystal structure of a related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide." This research provides valuable insights into the molecular structure and potential interactions of similar bromo-furan-carboxamide derivatives, which could be relevant for designing compounds with specific biological activities (Anuradha et al., 2014).

Anti-Bacterial Activities

Further research into N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a functional group with the compound of interest, explored their Suzuki-Miyaura cross-coupling synthesis and evaluated their anti-bacterial activities against clinically isolated drug-resistant bacteria. This study demonstrates the potential of furan-carboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .

Propiedades

IUPAC Name |

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJYSNGITTYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)